2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
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Overview
Description
2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that features a pyranone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with a pyranone derivative and introduce the benzyl(methyl)amino group through a series of substitution reactions. The hydroxymethyl groups are often introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[benzyl(methyl)amino]methyl}-3-hydroxy-4H-pyran-4-one: Lacks the hydroxymethyl group at the 6-position.
2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-methyl-4H-pyran-4-one: Has a methyl group instead of a hydroxymethyl group at the 6-position.
Uniqueness
The presence of both hydroxymethyl groups in 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-16(8-11-5-3-2-4-6-11)9-14-15(19)13(18)7-12(10-17)20-14/h2-7,17,19H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCLGIYKATVHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C(=O)C=C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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